molecular formula C11H17NO3 B048644 1-(3,4,5-Trimethoxyphenyl)ethanamine CAS No. 121082-99-3

1-(3,4,5-Trimethoxyphenyl)ethanamine

Cat. No.: B048644
CAS No.: 121082-99-3
M. Wt: 211.26 g/mol
InChI Key: WYQUYSRUIVFEII-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(3,4,5-Trimethoxyphenyl)ethanamine is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The cellular effects of this compound are diverse and significant. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Molecular Mechanism

The exact molecular mechanism of this compound is not clearly defined. The central nervous system effects of similar compounds appear to involve stimulation of both serotonin and dopamine receptors . In experimental studies, these effects can be blocked by either serotonin antagonists such as methysergide or dopamine antagonists such as haloperidol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine typically involves the reduction of 3,4,5-trimethoxyphenylacetone using reductive amination. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified using crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)ethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3,4,5-Trimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenethylamine backbone. Similar compounds include:

These compounds share structural similarities but differ in their pharmacological effects and potency, highlighting the unique properties of this compound .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQUYSRUIVFEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378123
Record name 1-(3,4,5-trimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121082-99-3
Record name 1-(3,4,5-trimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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